molecular formula C12H25NO7 B12668185 Einecs 249-902-8 CAS No. 62118-43-8

Einecs 249-902-8

Cat. No.: B12668185
CAS No.: 62118-43-8
M. Wt: 295.33 g/mol
InChI Key: VGNUTRRATQMMHI-UHFFFAOYSA-N
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Description

Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. It is primarily used to make plastics more flexible and durable. This compound is part of the phthalate family, which are esters of phthalic acid. Diisononyl phthalate is commonly used in the production of polyvinyl chloride (PVC) products, including cables, flooring, and roofing materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of diisononyl phthalate involves continuous processes where phthalic anhydride and isononanol are fed into a reactor. The reaction is catalyzed by an acid, and the resulting diisononyl phthalate is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Diisononyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs when the ester bonds are broken down by water, resulting in the formation of phthalic acid and isononanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisononyl phthalate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

    Medicine: Investigated for its impact on human health, including its potential role in reproductive toxicity.

    Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

Diisononyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, diisononyl phthalate can mimic or interfere with the action of hormones, particularly estrogen, by binding to hormone receptors and altering normal hormonal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Di(2-ethylhexyl) phthalate (DEHP)
  • Diisodecyl phthalate (DIDP)
  • Butyl benzyl phthalate (BBP)

Uniqueness

Diisononyl phthalate is unique due to its specific molecular structure, which provides a balance of flexibility and durability in PVC products. Compared to other phthalates, it has a lower volatility and better resistance to leaching, making it suitable for applications where long-term stability is required .

Properties

CAS No.

62118-43-8

Molecular Formula

C12H25NO7

Molecular Weight

295.33 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid

InChI

InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

VGNUTRRATQMMHI-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO

Related CAS

62118-43-8
85030-02-0

Origin of Product

United States

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